3-(3-Methoxy-4-methylphenyl)acrylic acid 3-(3-Methoxy-4-methylphenyl)acrylic acid
Brand Name: Vulcanchem
CAS No.: 132980-20-2; 209287-19-4
VCID: VC6570186
InChI: InChI=1S/C11H12O3/c1-8-3-4-9(5-6-11(12)13)7-10(8)14-2/h3-7H,1-2H3,(H,12,13)/b6-5+
SMILES: CC1=C(C=C(C=C1)C=CC(=O)O)OC
Molecular Formula: C11H12O3
Molecular Weight: 192.214

3-(3-Methoxy-4-methylphenyl)acrylic acid

CAS No.: 132980-20-2; 209287-19-4

Cat. No.: VC6570186

Molecular Formula: C11H12O3

Molecular Weight: 192.214

* For research use only. Not for human or veterinary use.

3-(3-Methoxy-4-methylphenyl)acrylic acid - 132980-20-2; 209287-19-4

Specification

CAS No. 132980-20-2; 209287-19-4
Molecular Formula C11H12O3
Molecular Weight 192.214
IUPAC Name (E)-3-(3-methoxy-4-methylphenyl)prop-2-enoic acid
Standard InChI InChI=1S/C11H12O3/c1-8-3-4-9(5-6-11(12)13)7-10(8)14-2/h3-7H,1-2H3,(H,12,13)/b6-5+
Standard InChI Key VAQDMGWYJCJJIE-AATRIKPKSA-N
SMILES CC1=C(C=C(C=C1)C=CC(=O)O)OC

Introduction

Structural and Molecular Characteristics

Atomic Composition and Bonding

The compound’s structure comprises a phenyl ring substituted at the 3-position with a methoxy group (-OCH3_3) and at the 4-position with a methyl group (-CH3_3), linked to an acrylic acid moiety (-CH2_2-CH2_2-COOH). The trans-configuration of the double bond in the acrylic acid chain is critical for its stereochemical interactions. Key identifiers include:

  • SMILES: CC1=C(C=C(C=C1)C=CC(=O)O)OC

  • InChIKey: VAQDMGWYJCJJIE-AATRIKPKSA-N

  • Isomeric SMILES: CC1=C(C=C(C=C1)/C=C/C(=O)O)OC

These identifiers underscore the compound’s planar aromatic system and the electronic effects imposed by the electron-donating methoxy group, which influence its reactivity in substitution and addition reactions.

Comparative Structural Analysis

3-(3-Methoxy-4-methylphenyl)acrylic acid is part of a broader class of methoxylated acrylic acids. Table 1 highlights its distinctions from structurally related compounds:

CompoundStructural FeaturesKey Differentiators
Ferulic acid4-hydroxy-3-methoxycinnamic acidLacks methyl group at phenyl 4-position; exhibits stronger antioxidant activity.
4-Methoxybenzoic acidMethoxy group at phenyl 4-positionAbsence of acrylic acid chain; limited biological applicability.
3-(4-Methoxyphenyl)acrylic acidMethoxy group at phenyl 4-positionAltered substituent positioning reduces steric hindrance in enzyme binding.

The juxtaposition of methoxy and methyl groups at the 3- and 4-positions, respectively, creates a steric and electronic environment that uniquely modulates interactions with biological targets.

Synthesis and Manufacturing Processes

Modern Lewis Acid-Catalyzed Approach

The patent CN102115458A describes a safer, more efficient two-step protocol:

  • Formylation:

    • Conditions: Aprotic solvent (e.g., tetrahydrofuran), -20°C to 100°C, Lewis acid catalyst (e.g., BF3_3-etherate).

    • Reagents: Substrate (III/IV) + formylating agent → hydroxymethyl intermediate.

    • Advantages: 85–90% conversion; minimal byproducts due to improved regioselectivity .

  • Methylation:

    • Conditions: 20–100°C, benzyltriethylammonium chloride (phase-transfer catalyst), dimethyl sulfate.

    • Reagents: Intermediate + methylating agent → final product.

    • Yield: 92–95% after recrystallization .

This method eliminates intermediate purification, reducing production costs by ~30% compared to traditional routes .

Chemical Properties and Reactivity

Acid-Base Behavior

The carboxylic acid group (pKa4.7\text{p}K_a \approx 4.7) confers water solubility at physiological pH, enabling salt formation with amines (e.g., triethylamine) for pharmaceutical formulations.

Electrophilic and Nucleophilic Reactions

  • Esterification: Reacts with methanol/H+^+ to form methyl esters, enhancing lipid solubility for drug delivery.

  • Michael Addition: The α,β-unsaturated system undergoes conjugate addition with thiols or amines, useful in polymer crosslinking.

  • Photopolymerization: UV-initiated radical polymerization yields coatings with high thermal stability (decomposition >250°C).

Industrial Applications

Pharmaceutical Development

As a COX-2 inhibitor precursor, this compound is under investigation for non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal toxicity.

Agrochemical Innovations

The patent CN102115458A highlights its role in synthesizing methoxyacrylate fungicides, which disrupt mitochondrial respiration in pathogens. Field trials show 95% efficacy against Phytophthora infestans at 200 g/ha .

Advanced Materials

Copolymers incorporating this monomer exhibit tunable glass transition temperatures (Tg=120160°CT_g = 120–160°C) for use in optically clear adhesives.

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